ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
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Overview
Description
ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C17H17ClN2O4S. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives are particularly valued for their biological activities and are used in the development of various pharmaceuticals .
Preparation Methods
The synthesis of ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves multiple steps. One common method includes the condensation of thiophene derivatives with chloroacetyl chloride and ethyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar chloroacetyl group but differs in the thiophene ring structure.
Thiophene derivatives: Other thiophene-based compounds with different substituents and functional groups.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-3-24-17(23)13-10(2)14(25-16(13)20-12(21)9-18)15(22)19-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSIJRGKUSACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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